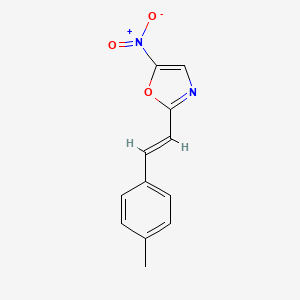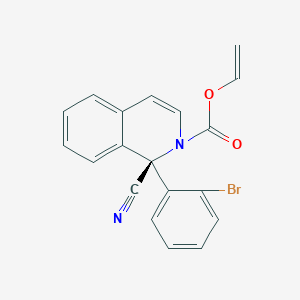
2,2'-(4,6-Dimethyl-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(4,6-Dimethyl-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenylene core substituted with dimethyl groups and linked to dihydrooxazole rings, making it an interesting subject for research in organic chemistry and materials science.
Méthodes De Préparation
The synthesis of 2,2’-(4,6-Dimethyl-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4,6-dimethyl-1,3-phenylenediamine with appropriate oxazole precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may scale up these reactions using continuous flow reactors and optimized reaction parameters to achieve efficient large-scale synthesis .
Analyse Des Réactions Chimiques
2,2’-(4,6-Dimethyl-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxazole compounds.
Substitution: The phenylene core allows for electrophilic and nucleophilic substitution reactions, enabling the introduction of different functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. .
Applications De Recherche Scientifique
2,2’-(4,6-Dimethyl-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of advanced organic materials and polymers.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and protein binding.
Medicine: Research explores its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of specialty chemicals and advanced materials for electronics and photonics
Mécanisme D'action
The mechanism by which 2,2’-(4,6-Dimethyl-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s dihydrooxazole rings can form hydrogen bonds and other interactions with active sites, influencing biochemical pathways and cellular processes. These interactions can modulate enzyme activity, protein function, and signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar compounds to 2,2’-(4,6-Dimethyl-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) include:
- 2,2’-(2,5-Dimethyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- (4,6-Dimethyl-1,3-phenylene)bis(phenylmethanone) These compounds share structural similarities but differ in their functional groups and reactivity. The uniqueness of 2,2’-(4,6-Dimethyl-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) lies in its specific substitution pattern and the presence of dihydrooxazole rings, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
929896-23-1 |
|---|---|
Formule moléculaire |
C18H24N2O2 |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
2-[5-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-2,4-dimethylphenyl]-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C18H24N2O2/c1-11-7-12(2)14(16-20-18(5,6)10-22-16)8-13(11)15-19-17(3,4)9-21-15/h7-8H,9-10H2,1-6H3 |
Clé InChI |
BHNAFQIGWQYHCL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C2=NC(CO2)(C)C)C3=NC(CO3)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(4-Chlorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12873675.png)
![tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrate](/img/structure/B12873695.png)



![1-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-1-yl)ethanone](/img/structure/B12873709.png)
![2-(Methylthio)benzo[d]oxazole-7-carboxamide](/img/structure/B12873712.png)


![2-(Difluoromethyl)benzo[d]oxazol-6-ol](/img/structure/B12873728.png)



